molecular formula C6H9Cu B8498266 1-Hexynylcopper CAS No. 33589-44-5

1-Hexynylcopper

Cat. No.: B8498266
CAS No.: 33589-44-5
M. Wt: 144.68 g/mol
InChI Key: ZDZSJJZVSHUGGR-UHFFFAOYSA-N
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Description

1-Hexynylcopper is an organocopper compound with the chemical formula Cu–C≡C–C₅H₁₁. It is a critical reagent in organic synthesis, particularly in conjugate addition reactions and nucleophilic substitutions. The compound is typically synthesized via transmetallation reactions, where a copper salt reacts with a pre-formed organolithium or Grignard reagent. For example, in reductive lithiation/cupration procedures, 1-hexynylcopper is generated by reacting an organolithium precursor with copper(I) salts in tetrahydrofuran (THF) at low temperatures (–78°C) . This reagent is highly reactive but sensitive to air and moisture, necessitating inert handling conditions. Its utility lies in forming carbon-carbon bonds, particularly in the synthesis of complex alkynes and functionalized hydrocarbons .

Properties

CAS No.

33589-44-5

Molecular Formula

C6H9Cu

Molecular Weight

144.68 g/mol

IUPAC Name

copper(1+);hex-1-yne

InChI

InChI=1S/C6H9.Cu/c1-3-5-6-4-2;/h3,5-6H2,1H3;/q-1;+1

InChI Key

ZDZSJJZVSHUGGR-UHFFFAOYSA-N

Canonical SMILES

CCCCC#[C-].[Cu+]

Origin of Product

United States

Comparison with Similar Compounds

1-Hexynylcopper vs. Air-Stable Heteroleptic Copper(I) Complexes

Property 1-Hexynylcopper Air-Stable Cu(I) Complexes (e.g., C1-4 in )
Structure Linear Cu–C≡C–C₅H₁₁ Heteroleptic complexes with bis(indazol-1-yl)methane ligands
Stability Air/moisture-sensitive; requires –78°C Air- and water-stable at ambient conditions
Synthetic Conditions Low-temperature, inert atmosphere Ambient conditions with standard ligands
Reactivity Nucleophilic addition to electrophiles Catalytic applications (e.g., cross-coupling)
Applications Organic synthesis of alkynes Sustainable catalysis in aqueous or aerobic environments

Key Differences :

  • Stability: The air-stable Cu(I) complexes in leverage strong nitrogen-donor ligands to prevent oxidation, unlike 1-hexynylcopper, which lacks stabilizing ligands and degrades rapidly in air.

1-Hexynylcopper vs. Lithium Dialkylcuprates (Gilman Reagents)

Property 1-Hexynylcopper Lithium Dimethylcuprate (Gilman Reagent)
Structure Mononuclear Cu–alkynyl Dinuclear Li[CuR₂] (R = alkyl/aryl)
Reactivity Selective alkyne transfer Broad conjugate addition to α,β-unsaturated carbonyls
Substrate Tolerance Limited to electrophilic alkynes Compatible with esters, ketones, and nitriles
Handling Requires strict inert conditions Moderately air-sensitive but easier to handle

Key Differences :

  • Mechanism : Gilman reagents undergo two-electron transfer via their dinuclear structure, enabling diverse reactivity, whereas 1-hexynylcopper participates in single-electron pathways, restricting its scope .
  • Functional Group Compatibility : Gilman reagents tolerate polar functional groups, making them more versatile in multistep syntheses .

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